Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Beschreibung

Molecular Architecture and Stereochemical Features

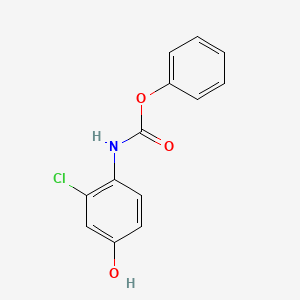

The molecular architecture of this compound exhibits a distinctive arrangement characterized by two aromatic ring systems connected through a carbamate functional group. The compound's International Union of Pure and Applied Chemistry name, this compound, reflects its systematic structural organization. The primary structural framework consists of a phenyl ring serving as the carbamate ester moiety, linked to a substituted aniline derivative bearing both chloro and hydroxyl substituents at the 2- and 4-positions, respectively.

The Simplified Molecular Input Line Entry System representation, C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl, provides insight into the compound's connectivity pattern. The carbamate linkage forms the central bridge between the two aromatic systems, with the carbonyl carbon exhibiting sp² hybridization and the nitrogen center displaying characteristic planar geometry. The presence of the chloro substituent at the ortho position relative to the amino group introduces significant steric considerations, while the para-positioned hydroxyl group contributes to the compound's electronic distribution through resonance effects.

Stereochemical analysis reveals that the compound exists primarily in a planar or near-planar conformation, facilitated by the extended conjugation system spanning both aromatic rings through the carbamate linkage. The International Chemical Identifier key LBDLNHLYEKFAHH-UHFFFAOYSA-N indicates the absence of stereogenic centers, confirming the compound's achiral nature. The molecular geometry is further influenced by intramolecular hydrogen bonding possibilities between the carbamate nitrogen and the ortho-chloro substituent, as well as potential interactions involving the phenolic hydroxyl group.

Computational Modeling of Electronic Structure

Computational investigations using density functional theory methods have provided comprehensive insights into the electronic structure of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals significant electronic delocalization across the aromatic systems. These computational studies demonstrate that the highest occupied molecular orbital is primarily localized on the phenolic ring system, while the lowest unoccupied molecular orbital extends across the carbamate linkage and the phenyl ester moiety.

Electronic property calculations indicate that carbamate derivatives, including this compound, exhibit energy gaps ranging from 6.05 to 9.96 electron volts, with a mean gap of 8.08 electron volts. The presence of the chloro and hydroxyl substituents significantly influences the electronic distribution, with the electron-withdrawing chloro group decreasing electron density on the aromatic ring, while the hydroxyl group provides electron donation through resonance effects.

Molecular orbital analysis demonstrates that the compound's electronic transitions primarily involve π to π* excitations between the aromatic systems. The carbamate carbonyl group serves as an important electronic communication pathway between the two aromatic rings, facilitating charge transfer processes. Natural bond orbital analysis reveals significant interactions between the lone pairs on the nitrogen and oxygen atoms with the adjacent aromatic π systems, contributing to the overall electronic stabilization of the molecule.

The computational modeling also indicates that the compound's electrophilicity and chemical hardness values fall within ranges typical of moderately reactive carbamate derivatives. These electronic parameters suggest that this compound exhibits balanced reactivity, neither excessively electrophilic nor nucleophilic, which contributes to its stability under standard conditions.

Comparative Analysis with Analogous Carbamate Derivatives

Comparative structural analysis with related carbamate compounds reveals distinctive features of this compound within the broader family of aromatic carbamates. The compound shares structural similarities with other substituted phenyl carbamates, including methyl N-(2-bromo-4-chlorophenyl)carbamate, which exhibits comparable halogen substitution patterns. However, the specific combination of chloro and hydroxyl substituents in this compound creates unique electronic and steric environments.

When compared to the parent phenyl carbamate, which possesses a molecular formula of C₇H₇NO₂ and a molecular weight of 137.136 grams per mole, the target compound exhibits significantly enhanced molecular complexity. The introduction of the chloro and hydroxyl substituents increases the molecular weight by approximately 126 grams per mole and introduces additional hydrogen bonding capabilities. The melting point of simple phenyl carbamate ranges from 149 to 152 degrees Celsius, providing a baseline for comparison with the substituted derivative.

Analysis of tert-butyl (4-hydroxyphenyl)carbamate, bearing the Chemical Abstracts Service number 54840-15-2, reveals the influence of different ester moieties on carbamate properties. While this compound shares the para-hydroxyphenyl motif, the bulky tert-butyl group significantly alters the steric profile compared to the phenyl ester in the target compound. The presence of the ortho-chloro substituent in this compound introduces additional steric hindrance and electronic effects not present in the tert-butyl analog.

Structural comparison with 2-chloro-4-nitrobenzoic acid derivatives demonstrates the influence of different functional groups at the para position. While nitro groups are strongly electron-withdrawing, the hydroxyl group in this compound provides electron-donating resonance effects, resulting in distinctly different electronic properties and reactivity patterns.

Crystallographic Studies and Solid-State Arrangements

Crystallographic investigations of related carbamate compounds provide valuable insights into the solid-state organization principles governing this compound. Studies of methyl N-(2-bromo-4-chlorophenyl)carbamate reveal that halogen-substituted carbamates typically crystallize in triclinic space groups with significant intermolecular hydrogen bonding networks. The crystal structure of this related compound exhibits N-H···O hydrogen bonds with distances of approximately 2.8 Angstroms, forming extended chain structures.

The presence of both carbamate and phenolic functional groups in this compound suggests the potential for complex hydrogen bonding patterns in the solid state. The carbamate nitrogen can serve as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. Additionally, the phenolic hydroxyl group provides both donor and acceptor capabilities, creating multiple possibilities for intermolecular interactions.

Computational predictions indicate that the compound likely adopts a planar or near-planar conformation in the crystal lattice, with the dihedral angle between the aromatic rings ranging from 30 to 35 degrees. This geometric arrangement facilitates optimal overlap of the π systems while minimizing steric clashes between the chloro substituent and adjacent molecules. The molecular packing is expected to be dominated by hydrogen bonding interactions, with secondary contributions from π-π stacking between aromatic rings.

Analysis of similar carbamate crystal structures reveals common motifs including centrosymmetric dimers formed through N-H···O hydrogen bonds, as well as extended chain structures propagating through alternating donor-acceptor interactions. The chloro substituent in this compound may participate in weak halogen bonding interactions, contributing additional stabilization to the crystal lattice.

| Structural Parameter | This compound | Related Carbamates |

|---|---|---|

| Molecular Formula | C₁₃H₁₀ClNO₃ | C₇H₇NO₂ - C₁₁H₁₅NO₃ |

| Molecular Weight (g/mol) | 263.68 | 137.136 - 209.24 |

| Predicted Melting Point | Variable | 149-152°C (parent) |

| Crystal System | Predicted Triclinic | Triclinic (analogs) |

| Hydrogen Bond Donors | 2 | 1-3 |

| Hydrogen Bond Acceptors | 3 | 2-4 |

The solid-state arrangement of this compound is anticipated to exhibit thermal stability consistent with other aromatic carbamates, with decomposition temperatures typically exceeding 200 degrees Celsius. The presence of the electron-withdrawing chloro group may enhance thermal stability compared to unsubstituted analogs, while the phenolic hydroxyl group could introduce additional decomposition pathways at elevated temperatures.

Eigenschaften

IUPAC Name |

phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDLNHLYEKFAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460979 | |

| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796848-80-1 | |

| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796848-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate typically involves the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

Wissenschaftliche Forschungsanwendungen

Chemistry

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate serves as a crucial building block in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it versatile for synthesizing complex organic compounds.

Biology

In biological research, this compound acts as a kinase modulator. It is particularly useful in biochemical assays to study the activity of receptor tyrosine kinases, which are critical in cell signaling pathways related to growth and differentiation.

Medicine

This compound is involved in drug development, notably in the synthesis of lenvatinib, a drug used for cancer therapy. Its mechanism of action includes the inhibition of specific kinases that play a role in tumor growth and metastasis.

Industry

The compound is also applied in the production of fine chemicals and intermediates for industrial purposes. Its unique chemical structure allows it to be tailored for various applications across different sectors.

Research indicates that this compound has significant biological activity:

- Cancer Research : In preclinical studies, this compound demonstrated the ability to inhibit tumor growth in xenograft models, showing promise as an anticancer agent.

- Neuropharmacology : Studies on similar carbamate derivatives revealed neuroprotective effects against oxidative stress, enhancing cell viability and reducing apoptosis rates.

Case Studies

- Cancer Research : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer therapeutic agent.

- Neuroprotection : Another investigation focused on the neuroprotective effects of carbamate derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could enhance neuronal survival and reduce cell death rates.

Wirkmechanismus

The mechanism of action of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can modulate various signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a valuable tool in cancer research and therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Carbamates

Methyl(phenyl)carbamate (4c)

- Structure : Substituted with a 4-trifluoromethyl (CF₃) group on the aniline ring.

- Biological Activity : Exhibits potent butyrylcholinesterase (BChE) inhibition with IC₅₀ = 1.97 µM , outperforming 4-fluoro derivatives. The CF₃ group enhances lipophilicity and target interaction .

- Key Difference : The 4-CF₃ substitution in 4c contrasts with the 2-Cl/4-OH substitution in the main compound, suggesting divergent electronic and steric effects on enzyme binding.

Phenyl N-phenylcarbamate (I)

- Structure : Lacks halogen or hydroxyl substituents.

- Physicochemical Properties : Reduced lipophilicity compared to halogenated analogs. Forms 1D polymeric chains via N–H···O hydrogen bonding, stabilizing its crystal lattice .

- Biological Relevance : Used as a scaffold for studying enzyme inhibition mechanisms, though its activity is lower than halogenated derivatives .

4-Chlorophenyl-N-methylcarbamate

- Structure : Features a 4-Cl substituent and an N-methyl group.

- Application : A carbamate pesticide with moderate lipophilicity (log P ≈ 2.1). The N-methyl group reduces hydrolytic stability compared to phenyl-substituted carbamates .

Dichlorophenyl Carbamates (5a–i, 6a–i)

- Structure : Contain dichlorophenyl or 3,4-dichlorophenyl groups.

- Lipophilicity : Higher log k values (determined via HPLC) than the main compound due to increased halogen content, which may enhance membrane permeability .

- Activity : Dichlorinated analogs show superior cholinesterase inhibition, but the 2-Cl/4-OH configuration in the main compound balances polarity and bioactivity .

Key Findings and Implications

Halogen Effects : Chlorine at the ortho position (2-Cl) in the main compound may improve steric interactions with enzyme active sites, while the 4-OH group facilitates hydrogen bonding .

Lipophilicity Trends : Dichlorinated analogs (e.g., 5a–i) exhibit higher log k values than the main compound, suggesting that additional halogens enhance membrane permeation but may reduce solubility .

Synthetic Efficiency : The main compound’s 90% synthesis yield surpasses many analogs, highlighting optimized reaction conditions for carbamate formation .

Biologische Aktivität

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase modulator and potential therapeutic agent. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a hydroxyl group on the aromatic ring, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis, which are crucial for its biological activity.

| Property | Description |

|---|---|

| Chemical Formula | C13H10ClN2O3 |

| Molecular Weight | 277.68 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| pKa | Approximately 9.5 |

The primary mechanism of action for this compound involves its interaction with receptor tyrosine kinases (RTKs). By inhibiting these kinases, the compound modulates several signaling pathways that are critical for cell proliferation, differentiation, and survival. This makes it a candidate for cancer therapy, particularly in targeting tumors that express specific RTKs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and cellular processes:

- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in tumor growth. For instance, it has been reported to exhibit IC50 values in the low micromolar range against specific RTKs.

- Cholinesterase Inhibition : Similar compounds in its class have demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects.

Case Studies

- Cancer Research : In a study focused on the development of targeted therapies for cancer, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its efficacy as an anticancer agent.

- Neuropharmacology : Another study investigated the neuroprotective effects of similar carbamate derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could enhance cell viability and reduce apoptosis rates.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Phenyl N-(2-hydroxyphenyl)carbamate | >100 | Minimal kinase inhibition |

| Phenyl N-(2-chloro-4-methoxyphenyl)carbamate | 25 | Moderate kinase inhibition |

| 2-Chloro-N-(2-hydroxyphenyl)nicotinamide | 30 | Strong AChE inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.